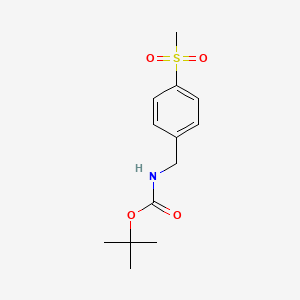

N-Boc-4-(methylsulfonyl)benzylamine

Description

Strategic Importance as a Protected Amine Scaffold

The strategic importance of N-Boc-4-(methylsulfonyl)benzylamine lies in its role as a protected amine scaffold. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. nih.gov This protection allows for selective reactions to be carried out at other positions of the molecule without affecting the amine functionality.

The methylsulfonyl group (–SO₂CH₃) at the para-position of the benzyl (B1604629) ring is a strong electron-withdrawing group. This feature influences the electronic properties of the aromatic ring, which can be crucial for directing certain chemical reactions and for modulating the biological activity of the final products.

Overview of its Utility in Chemical Transformations

This compound serves as a versatile building block in a variety of chemical transformations. Its utility is primarily centered around its use as a precursor to other more complex molecules.

One of the primary applications of this compound is in nucleophilic substitution reactions . After the deprotection of the Boc group to reveal the free amine, this amine can participate in reactions to form new carbon-nitrogen bonds, leading to a diverse array of benzylamine (B48309) derivatives.

Furthermore, the entire N-Boc-protected benzylamine moiety can be utilized in the synthesis of larger molecules. It serves as a key intermediate in the preparation of various bioactive compounds, where the benzylamine core is a common structural motif. The presence of the methylsulfonyl group can also play a role in the biological activity of the synthesized molecules, potentially enhancing their efficacy or specificity.

| Application Area | Description |

| Organic Synthesis | Utilized as a key intermediate and building block for pharmaceuticals and agrochemicals. |

| Medicinal Chemistry | Serves as a precursor in the synthesis of potential drug candidates, including enzyme inhibitors. |

This table summarizes the key application areas of this compound.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNGNDEJDAWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Deprotection Strategies of the N Boc Group in N Boc 4 Methylsulfonyl Benzylamine

Acid-Catalyzed N-Boc Cleavage: Mechanistic and Practical Aspects.benchchem.comresearchgate.net

The acid-catalyzed removal of the N-Boc group is a widely employed and generally reliable method. acsgcipr.org The reaction proceeds through a mechanism involving protonation of the carbonyl oxygen of the Boc group, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. acsgcipr.org This cation can then be quenched by a nucleophile or eliminate a proton to form isobutene. acsgcipr.org The resulting primary amine is typically obtained as its corresponding acid salt. acsgcipr.org

The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the initial protonation of the carbamate (B1207046), which then fragments into carbon dioxide, isobutene, and the free amine. semanticscholar.org The rate of this reaction can show a second-order dependence on the acid concentration. acsgcipr.org

Use of Strong and Mild Acidic Reagents.benchchem.comresearchgate.net

A range of acidic reagents, from strong to mild, can be utilized for the deprotection of N-Boc-4-(methylsulfonyl)benzylamine. acsgcipr.org The choice of acid is often a balance between reaction efficiency and the preservation of other acid-sensitive functional groups that may be present in the molecule. acsgcipr.org

Strong Acids: Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are highly effective for Boc removal and are frequently used. researchgate.netnih.gov For instance, the quantitative cleavage of the Boc group from this compound can be achieved using trifluoroacetic acid in dichloromethane (B109758) (DCM), with the reaction typically proceeding at temperatures ranging from 0°C to room temperature for 1 to 2 hours. While effective, the use of strong, corrosive acids like TFA is sometimes avoided in large-scale processes due to safety and environmental concerns. acsgcipr.org

Mild Acids: In cases where the substrate contains other acid-labile groups, milder acidic conditions are preferable. semanticscholar.org Aqueous phosphoric acid has been demonstrated as an effective reagent for this purpose. organic-chemistry.org Other mild acidic reagents that have been successfully employed for N-Boc deprotection include p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MeSO3H). acsgcipr.org The use of Lewis acids such as zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) also provides an alternative for mild N-Boc cleavage. semanticscholar.orgfishersci.co.uk

| Acidic Reagent | Typical Conditions | Classification | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C to RT, 1-2h | Strong | |

| Hydrochloric acid (HCl) | Various organic solvents (e.g., dioxane, ethyl acetate) | Strong | researchgate.net |

| Phosphoric acid (H3PO4) | Aqueous THF | Mild | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | t-BuOAc-CH2Cl2 | Mild | semanticscholar.org |

| Zinc Bromide (ZnBr2) | Dichloromethane | Mild (Lewis Acid) | fishersci.co.uk |

Thermal Deprotection Methodologies.benchchem.com

Thermal cleavage of the N-Boc group offers an alternative to acid-catalyzed methods, avoiding the use of acidic reagents and the subsequent neutralization and workup steps. researchgate.net The mechanism is believed to involve a fragmentation process that forms the amine, carbamic acid, isobutylene (B52900), and carbon dioxide. acsgcipr.org While this method is considered environmentally friendly, it often requires high temperatures, typically 150°C or higher, to achieve a practical reaction rate. acsgcipr.org Such high temperatures may not be suitable for all substrates, as they can lead to side reactions like elimination or racemization. acsgcipr.org

Continuous Flow Reactor Applications for Scalable Thermal Deprotection.benchchem.com

Continuous flow technology has emerged as a powerful tool for conducting thermal N-Boc deprotections, offering improved efficiency, safety, and scalability. nih.gov By using back-pressure regulators, solvents can be heated above their boiling points, facilitating rapid deprotection. nih.gov For this compound, thermal deprotection in a continuous flow reactor at 250°C using trifluoroethanol (TFE) as the solvent has been shown to achieve a conversion rate of over 90%. Studies on a variety of N-Boc protected amines have demonstrated that thermal deprotection in continuous flow is readily achievable in the absence of an acid catalyst, with methanol (B129727) and trifluoroethanol often providing optimal results. nih.govresearchgate.net This methodology has proven to be compatible with a wide range of functional groups and allows for the processing of multi-gram scale quantities with high isolated yields, for instance, a 95% yield at a multi-gram scale has been reported. vapourtec.com

| Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Batch Thermal Deprotection | ~150°C or higher, solvent or neat | Avoids acidic reagents | acsgcipr.org |

| Continuous Flow Thermal Deprotection | Up to 300°C, various solvents (e.g., TFE, MeOH), high pressure | Scalable, rapid, high-yielding, avoids acidic waste | acs.org |

Electrochemical Deprotection Approaches.benchchem.com

Electrochemical methods present a novel and mild approach to N-Boc deprotection. One such method involves the use of tetraethylammonium (B1195904) cyanomethanide (Et4N⁺-CH₂CN⁻), which enables the cleavage of the Boc group at ambient temperature. The mechanism is proposed to involve base generation through the cathodic reduction of the reagent, which then facilitates the deprotection. This technique offers an alternative to traditional chemical methods, potentially avoiding harsh reagents and high temperatures.

Alternative and Selective N-Boc Removal Techniques.researchgate.net

In complex syntheses where multiple protecting groups are present, selective deprotection is crucial. nih.gov A variety of alternative methods have been developed to selectively remove the N-Boc group in the presence of other sensitive functionalities.

Reactivity and Functional Group Transformations Involving N Boc 4 Methylsulfonyl Benzylamine

Substitution Reactions at the Benzyl (B1604629) Position

The presence of the Boc (tert-butoxycarbonyl) protecting group on the benzylic amine allows for selective reactions at the nitrogen atom. The strong electron-withdrawing nature of the para-substituted methylsulfonyl group can also influence the reactivity of the benzylic position, though reactions directly at the benzylic carbon are less common than those involving the protected amine.

Alkylation Reactions with Alkyl Halides

The nitrogen atom of the Boc-protected amine in N-Boc-4-(methylsulfonyl)benzylamine can be readily alkylated using various alkyl halides. This reaction typically proceeds under basic conditions to deprotonate the carbamate (B1207046) nitrogen, forming a nucleophilic species that subsequently displaces the halide. Common bases used for this transformation include sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be tuned to accommodate a variety of alkylating agents, ranging from simple alkyl iodides to more complex benzylic bromides. researchgate.net

The general scheme for this reaction involves the deprotonation of the N-H bond of the carbamate, followed by nucleophilic attack on the alkyl halide. The methylsulfonyl group at the para position is generally stable under these conditions.

Table 1: Examples of N-Alkylation Reactions of Boc-Protected Benzylamines

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Reference |

| Methyl Iodide | NaH | DMF | Room Temp | N-Boc-N-methyl-4-(methylsulfonyl)benzylamine | |

| Alkyl Bromide | Cs₂CO₃ | DMF | 100 | N-Alkyl-N-Boc-aromatic amine | researchgate.net |

| Benzyl Bromide | Various | Methanol (B129727) | Various | Dibenzylamine derivatives | epa.gov |

Acylation Reactions to Form Amides

This compound can undergo acylation to form N-acyl derivatives. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine. The reaction proceeds readily under mild conditions, often at temperatures ranging from 0 °C to room temperature. The Boc group remains intact during this transformation, allowing for the selective introduction of an acyl group onto the nitrogen atom.

This acylation provides a route to more complex amide structures, which are prevalent in many biologically active molecules. The resulting N-acyl-N-Boc-benzylamine can be further manipulated, for instance, by selective removal of the Boc group to reveal a secondary amide.

Table 2: Representative Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzoyl Chloride | Et₃N | DCM | 0 | N-Benzoyl-N-Boc-4-(methylsulfonyl)benzylamine | 92 | |

| Acetyl Chloride | Et₃N | DCM | 0-25 | N-Acetyl-N-Boc-4-(methylsulfonyl)benzylamine | - | |

| Carboxylic Acids | HBTU/DIPEA | DMF | 25-80 | N-Acyl-N-Boc-benzylamides | Good | clockss.orgsemanticscholar.org |

Nucleophilic Replacement of the Boc-Protected Amine Moiety

Direct nucleophilic replacement of the entire Boc-protected amine moiety at the benzylic carbon is not a typical reaction pathway for this compound under standard conditions. Instead, the more common transformation involves the cleavage of the Boc protecting group to liberate the primary amine. This deprotection is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in various solvents. researchgate.net

Once the free amine, 4-(methylsulfonyl)benzylamine (B1293735), is generated, it can participate in a wide range of nucleophilic substitution reactions. For instance, the primary amine can act as a nucleophile to attack electrophilic centers, or it can be a precursor for further functionalization, such as reductive amination or conversion to other functional groups. The stability of the methylsulfonyl group under many of these reaction conditions makes it a valuable anchor for molecular elaboration. Therefore, the "replacement" is more accurately described as a two-step sequence: deprotection followed by a subsequent reaction of the resulting primary amine. scirp.orgnih.gov

Cross-Coupling Reactions

The aromatic ring of this compound and its analogues can participate in powerful carbon-carbon bond-forming cross-coupling reactions, which are fundamental to the synthesis of biaryl structures and other complex molecules.

Palladium-Catalyzed Suzuki Coupling for Biaryl Formation

While this compound itself does not directly participate in Suzuki coupling as the aryl halide partner, its halogenated analogues are excellent substrates for this reaction. For example, an N-Boc-4-halobenzylamine can be coupled with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds. rsc.orgnih.govrsc.orgliv.ac.uknih.govmdpi.comuj.ac.zaproprogressio.hu The Suzuki-Miyaura coupling is a highly versatile and widely used method due to its tolerance of a broad range of functional groups. libretexts.org

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands. rsc.orgproprogressio.hu The Boc-protected amine and the methylsulfonyl group are typically stable under the conditions required for Suzuki coupling.

Table 3: Illustrative Suzuki Coupling of a Halogenated Benzylamine (B48309) Analogue

| Aryl Halide Analogue | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Reference |

| N-Boc-4-bromobenzylamine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | N-Boc-4-(biphenyl-4-yl)methylamine | uj.ac.za |

| Halo-4H-pyrido[1,2-a]pyrimidin-4-one | (Het)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/THF | (Het)aryl derivatives | rsc.orgnih.govproprogressio.hu |

| 2-Bromobenzyl halide | Arylboronic acid | Pd(OH)₂ | K₃PO₄ | - | Conjugated biphenyls | nih.gov |

Nickel-Catalyzed Enantioconvergent Transformations of Analogues

Recent advances in catalysis have demonstrated the power of nickel-catalyzed reactions for the enantioconvergent transformation of racemic benzylic electrophiles. acs.orgnih.govnih.gov While not demonstrated directly on this compound, its analogues, particularly racemic secondary benzylic halides or ethers, are prime candidates for such reactions. These transformations allow for the synthesis of enantioenriched products from a racemic starting material, which is a highly efficient approach in asymmetric synthesis. nih.gov

For instance, a chiral nickel/pybox catalyst has been shown to effectively borylate racemic secondary benzylic chlorides to produce enantioenriched benzylic boronic esters. nih.govnih.gov These chiral boronic esters are versatile intermediates that can be further transformed with high stereochemical fidelity. Similarly, nickel catalysts have been employed in enantioconvergent cross-coupling reactions of benzylic electrophiles with various nucleophiles, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). acs.org The functional group tolerance of these nickel-catalyzed methods suggests that substrates bearing a methylsulfonyl group would be compatible.

Table 4: Nickel-Catalyzed Enantioconvergent Reactions of Benzylic Electrophile Analogues

| Reaction Type | Racemic Substrate | Nucleophile/Reagent | Chiral Ligand | Product Type | Reference |

| Borylation | Secondary Benzylic Chloride | Bis(pinacolato)diboron | Pybox | Enantioenriched Benzylic Boronic Ester | nih.govnih.gov |

| Kumada Coupling | Benzylic Ether/Ester | Grignard Reagent | rac-BINAP, DPEphos | Enantioenriched Alkylated Arene | acs.org |

| Negishi Coupling | Benzylic Ether/Ester | Dimethylzinc | - | Enantioenriched Alkylated Arene | acs.org |

| Reductive Cross-Coupling | Benzylic Sulfonium Salt | Aryl Iodide | - | Diarylalkane | dntb.gov.ua |

| Vinylboration | Styrene | Vinyl Halide / B₂pin₂ | Chiral Bisoxazoline | Chiral Benzylic Alkenylboronate | nih.gov |

Reductive and Oxidative Stability of Functional Groups

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the N-Boc protected amine, the aromatic ring, and the methylsulfonyl group. The stability of these groups under reductive and oxidative conditions determines the synthetic pathways for which this compound can serve as a viable intermediate.

Reductive Amination with Aldehydes

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org For a primary amine like this compound (after Boc-group removal), or for the N-Boc derivative itself in certain contexts, this reaction provides a pathway to secondary or tertiary amines.

A common challenge in reductive amination with primary amines is overalkylation, leading to tertiary amine byproducts. nih.gov A modern approach to circumvent this involves a one-pot tandem procedure where the reductive amination is followed by in-situ N-Boc protection of the newly formed secondary amine. nih.govnih.gov This method is efficient and selective, utilizing reagents like sodium triacetoxyborohydride (B8407120) (STAB) as the reductant and di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the protecting agent. nih.govresearchgate.net The reaction proceeds by forming an imine between the amine and an aldehyde, which is then reduced by STAB. The resulting secondary amine is immediately trapped by (Boc)2O, preventing further reaction. nih.gov

The N-Boc group is generally stable to the conditions of reductive amination, particularly when using mild hydride reagents like sodium borohydride (B1222165) or its derivatives. researchgate.netorganic-chemistry.org The methylsulfonyl group is also robust and does not interfere with this transformation under standard reductive amination conditions.

A typical procedure involves the reaction of an aldehyde with an amine in the presence of a selective reducing agent. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are favored because they are less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE), often with acetic acid | Mild and selective for imines over ketones/aldehydes. Widely used. nih.govorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH), pH 6-7 | Effective, but highly toxic cyanide is a byproduct. researchgate.netyoutube.com |

Stability of the Methylsulfonyl Group to Oxidation

The methylsulfonyl ((SO2)CH3) group is a sulfone, which represents sulfur in a high oxidation state (+6). Consequently, this functional group is exceptionally stable towards further oxidation. solvay.com Sulfone polymers, for instance, exhibit excellent resistance to a wide range of oxidizing aqueous solutions. solvay.com The sulfur atom in the sulfonyl group is already electron-deficient and cannot be easily oxidized further under typical chemical conditions.

This high stability is advantageous in complex molecule synthesis, as it allows for a wide range of oxidative transformations to be performed on other parts of the molecule without affecting the sulfonyl moiety. For example, oxidations of alcohols to aldehydes or ketones, or the oxidation of alkyl chains, can be carried out in the presence of an aryl sulfone group without requiring its protection. Research on methyl sulfonyl methane (B114726) (MSM) has also highlighted its role in biological systems, where it can influence oxidative stability by participating in the sulfur cycle and affecting levels of antioxidants like glutathione. nih.gov

Challenges and Specific Conditions for Methylsulfonyl Reduction

In contrast to its oxidative stability, the reduction of a methylsulfonyl group is a significant chemical challenge due to its high thermodynamic stability. thieme-connect.comrsc.org Simple hydride reagents like sodium borohydride are generally ineffective. The reduction of sulfones to the corresponding sulfides requires powerful reducing systems and often harsh reaction conditions. rsc.org

Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Table 2: Reagents for the Reduction of Aryl Sulfones to Aryl Sulfides

| Reagent System | Conditions | Comments |

|---|---|---|

| Lithium Aluminium Hydride/Titanium Tetrachloride (LiAlH4/TiCl4) | Tetrahydrofuran (THF), -78 °C to room temperature | A powerful combination that can reduce a variety of sulfones to sulfides rapidly and in high yields. psu.edursc.org |

| Tris(pentafluorophenyl)borane (B(C6F5)3) / Triethylsilane (Et3SiH) | Toluene, 110 °C | A metal-free catalytic system. Effective for alkyl/aryl sulfones, but less so for diaryl sulfones. thieme-connect.com |

| Samarium(II) Iodide (SmI2) | THF, Hexamethylphosphoramide (HMPA) | Reported as an effective and mild reagent, though some studies have found its efficacy to be variable. rsc.org |

The choice of reducing agent must be carefully considered, especially in the context of a molecule like this compound, as the harsh conditions required to reduce the sulfone could potentially affect the N-Boc protecting group, which is sensitive to strong acids and high temperatures. organic-chemistry.org

Transamidation Reactions of N-Boc-Protected Amides

The term "transamidation" typically refers to the conversion of an amide into a different amide by reaction with an amine. The N-Boc group is technically a carbamate, not a simple amide, but its reactivity can be manipulated to achieve transformations analogous to transamidation. nih.gov

Under neutral or standard basic conditions, the N-Boc group is generally stable and serves as a robust protecting group. organic-chemistry.orgresearchgate.net However, specific activation can render the carbamate susceptible to nucleophilic attack. One strategy involves the in-situ formation of an N-acyl-Boc-carbamate intermediate by treating an existing amide with (Boc)2O and a base like DMAP. acs.org This activated intermediate is sufficiently electrophilic to react with various amines, effectively achieving a transamidation. acs.org

Another approach involves using strong bases to deprotonate the N-H of the Boc-carbamate. This can lead to the formation of an isocyanate intermediate, which then reacts with an incoming amine nucleophile to form a urea (B33335) derivative. researchgate.net Research has shown that N-Boc protected uronamides can undergo transamidation with primary amines in the presence of a base like DBU at room temperature. researchgate.netresearchgate.net

Furthermore, activating the amide nitrogen with a Boc group can twist the amide bond, reducing its resonance stabilization and making the carbonyl carbon more electrophilic. nih.govresearchgate.net This principle has been used to facilitate the transamidation of notoriously unreactive amides, such as 8-aminoquinoline (B160924) (8-AQ) amides, which are common directing groups in C-H functionalization chemistry. nih.gov

While direct transamidation of the N-Boc group itself is not a standard synthetic operation, these examples show that under specific activating conditions, the N-C(O) bond of the carbamate can be cleaved and reformed with a new amine, demonstrating the versatile, albeit sometimes underrated, reactivity of the N-Boc group. researchgate.netmdpi.com

Mechanistic Investigations into the Reactions of N Boc 4 Methylsulfonyl Benzylamine

Elucidation of Boc Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions. organic-chemistry.org

Protonation-Elimination Pathway Under Acidic Conditions

The removal of the Boc group from N-Boc-4-(methylsulfonyl)benzylamine under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a well-established protonation-elimination pathway. commonorganicchemistry.commasterorganicchemistry.comfishersci.co.uk The mechanism involves the following key steps:

Protonation: The initial step is the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.commasterorganicchemistry.com

Formation of a Carbamic Acid: Following protonation, the molecule loses a stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.commasterorganicchemistry.com

Protonation of the Free Amine: Under the acidic reaction conditions, the newly formed free amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt). commonorganicchemistry.com

Kinetic studies on the deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. researchgate.net This suggests a general acid-catalyzed fragmentation of a reversibly formed ion-molecule pair from the protonated tert-butyl carbamate (B1207046). researchgate.net In contrast, deprotection with trifluoroacetic acid often requires a large excess of the acid and can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. researchgate.net

The tert-butyl cation generated during this process can be trapped by nucleophiles present in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com To prevent unwanted side reactions, scavengers are sometimes added to trap the tert-butyl cation. researchgate.net

Mechanistic Insights into Electrochemical Transformations

Electrochemical methods offer alternative pathways for the transformation of N-Boc protected amines. For instance, the electrochemically generated acetonitrile (B52724) anion (⁻CH₂CN) has been effectively used for the alkylation of N-Boc-4-aminopyridine. nih.gov While the precise mechanism for the formation of the acetonitrile anion is not fully understood, it is hypothesized to arise from the direct reduction of the tetraethylammonium (B1195904) cation used as the electrolyte. nih.gov

The high reactivity of this electrogenerated base is attributed to the large tetraethylammonium counterion, which leaves the acetonitrile anion "naked" and highly reactive. nih.gov This allows for the efficient deprotonation of the N-Boc protected amine, followed by alkylation with various alkyl halides, leading to high yields of the N-alkylated products. nih.gov The subsequent deprotection of the Boc group is then typically achieved through the standard acidic conditions described previously. nih.gov

Studies on Radical Pathways in N-Boc-Amine Chemistry

Radical reactions represent another important class of transformations in organic chemistry. While specific studies on radical pathways involving this compound are not extensively detailed in the provided search results, general principles of radical chemistry involving N-Boc protected amines can be inferred.

Radical reactions are often initiated by the homolytic cleavage of a weak bond, frequently facilitated by radical initiators like AIBN (Azobisisobutyronitrile). libretexts.org In the context of N-Boc-amines, radical reactions could potentially be initiated at various positions, depending on the reaction conditions and the reagents used. For example, photoredox catalysis can generate radical intermediates from suitable precursors, which can then react with N-arylacrylamides in cyclization reactions. beilstein-journals.org

Mechanistic studies involving radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can help elucidate the involvement of radical pathways. acs.org A significant decrease in product formation in the presence of such scavengers provides strong evidence for a radical mechanism. acs.org

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a commonly employed computational method for studying reaction pathways. nih.gov

For instance, computational studies have been used to investigate the dimerization of azomethine imines, revealing that the lowest energy pathway proceeds through an initial C-N bond formation to create a zwitterionic intermediate, followed by a ring-closing step. acs.org Isotope labeling experiments can be used in conjunction with computational studies to validate proposed mechanisms. acs.org For example, the selective incorporation of an ¹⁵N label can distinguish between different possible reaction pathways. acs.org

In the context of N-Boc-amine chemistry, computational methods could be used to:

Calculate the energy barriers for different steps in the Boc deprotection mechanism.

Model the transition states of electrochemical transformations.

Investigate the stability and reactivity of radical intermediates.

Predict the diastereoselectivity of derivatization reactions by calculating the energies of different stereoisomeric transition states.

While specific computational studies on this compound were not found, the application of these methods provides a powerful approach to deepen the understanding of its reactivity.

Applications of N Boc 4 Methylsulfonyl Benzylamine As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

N-Boc-4-(methylsulfonyl)benzylamine serves as a pivotal intermediate in the creation of both pharmaceuticals and agrochemicals. The Boc-protected amine allows for selective chemical transformations at other parts of the molecule without affecting the nitrogen atom. This strategic protection is essential for multi-step syntheses where precise control over reactivity is paramount.

Contribution to Drug Candidate Synthesis

This compound is a valuable intermediate in the development of new drug candidates. Its structural framework is a component of various molecules being investigated for therapeutic applications. For instance, derivatives of this compound have been explored as potential enzyme inhibitors. The ability to modify the core structure allows medicinal chemists to systematically alter the compound's properties to optimize its biological activity.

Preparation of Specialty Chemicals

Beyond the pharmaceutical industry, this compound is utilized in the synthesis of specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex molecular structures. The versatility of this building block enables the efficient construction of such targeted molecules.

Scaffold for Heterocyclic Synthesis and Complex Molecular Architectures

The structure of this compound provides a robust scaffold for constructing more elaborate molecules, including heterocyclic systems and other complex architectures. nih.gov

Preparation of Benzylamine (B48309) Derivatives with Diverse Functionalities

The benzylamine core of this compound is a versatile platform for creating a wide array of derivatives. openmedicinalchemistryjournal.com After the removal of the Boc protecting group, the resulting primary amine can undergo various reactions, such as alkylation or acylation, to introduce new functional groups. google.com This allows for the synthesis of a diverse library of benzylamine derivatives with tailored properties for different applications. For example, reductive amination with aldehydes and ketones can lead to a variety of substituted benzylamines. google.com

Synthesis of Sulphonamide-Containing Structures

The methylsulfonyl group is a key feature that allows for the synthesis of various sulphonamide-containing structures. Sulphonamides are an important class of compounds with a broad range of biological activities and are found in numerous drugs. nih.govnsf.govnih.gov The synthesis often involves the reaction of a primary amine with a sulfonyl chloride. nsf.govnih.gov In the context of this compound, the core structure already contains the necessary sulfonyl group, making it a valuable precursor for more complex sulfonamide derivatives.

Integration into Solid-Phase Organic Synthesis (SPOS)

While direct evidence for the integration of this compound into solid-phase organic synthesis (SPOS) is not extensively detailed in the provided search results, the principles of SPOS are highly compatible with the characteristics of this compound. The Boc protecting group is a standard feature in SPOS, allowing for the attachment of the molecule to a solid support and subsequent reactions to be carried out. The ability to cleave the Boc group under specific conditions would then release the final product from the solid phase. This methodology is particularly advantageous for the rapid synthesis of large libraries of related compounds, a common practice in drug discovery.

Utilization in Continuous Flow Chemistry for Enhanced Efficiency and Scalability

The application of continuous flow chemistry to the synthesis and modification of this compound represents a significant advancement in enhancing reaction efficiency, safety, and scalability. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govresearchgate.netbeilstein-journals.org

A prime example of the successful application of continuous flow technology is in the thermal deprotection of this compound. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various conditions and its susceptibility to removal under acidic conditions. However, traditional acid-catalyzed deprotection methods often require the use of corrosive reagents and can lead to the formation of undesirable byproducts and waste streams. nih.govsemanticscholar.org

Thermal deprotection in a continuous flow reactor provides a cleaner and more efficient alternative. In a notable case study, the thermal deprotection of this compound was achieved with high conversion rates by heating the substrate in a flow reactor. Specifically, a solution of the compound in trifluoroethanol (TFE) at 250°C resulted in over 90% conversion to the corresponding primary amine, 4-(methylsulfonyl)benzylamine (B1293735). This method avoids the need for acidic reagents and simplifies the workup process, as the solvent can be easily removed by evaporation. nih.gov

The enhanced efficiency of continuous flow systems stems from their high surface-area-to-volume ratio, which allows for rapid heating and cooling, and precise temperature control. researchgate.net This minimizes the formation of thermal decomposition byproducts that can occur with prolonged heating in batch reactors. Furthermore, the ability to operate at temperatures above the solvent's boiling point by using back-pressure regulators allows for significantly accelerated reaction rates. nih.gov

The scalability of continuous flow processes is another key advantage. Once a reaction is optimized on a laboratory scale, production can be readily scaled up by simply running the system for a longer duration or by numbering up—running multiple flow reactors in parallel. This contrasts with the often-complex and non-linear scale-up challenges encountered in batch processing. The continuous flow thermal deprotection of this compound has been demonstrated at a multi-gram scale, underscoring its industrial applicability. nih.gov

Research Findings on N-Boc Deprotection in Continuous Flow

Studies on the thermal deprotection of a variety of N-Boc protected amines in continuous flow have provided valuable insights that are applicable to this compound. These studies have systematically investigated the effects of solvent, temperature, and residence time on the reaction efficiency.

Table 1: Influence of Solvent and Temperature on Thermal N-Boc Deprotection in Continuous Flow

| Entry | Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

| 1 | N-Boc-aniline | Methanol (B129727) | 200 | 10 | >95 |

| 2 | N-Boc-aniline | Trifluoroethanol | 150 | 60 | >98 |

| 3 | N-Boc-benzylamine | Methanol | 200 | 10 | >95 |

| 4 | This compound | Trifluoroethanol | 250 | - | >90 |

Data adapted from studies on thermal N-Boc deprotection in continuous flow. nih.gov

The data clearly indicates that high temperatures and polar solvents like methanol and trifluoroethanol are effective for thermal N-Boc deprotection. The specific conditions for this compound highlight the high temperatures that can be safely and effectively achieved in a continuous flow setup.

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Deprotection Reaction

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Reaction Time | Several hours | Minutes |

| Yield | Variable, often lower | Consistently high |

| Purity of Crude Product | Often requires extensive purification | High, simplified workup |

| Safety | Risk of thermal runaway, handling of large volumes of hazardous reagents | Minimized reaction volume at any given time, enhanced control |

| Scalability | Complex, non-linear | Straightforward, linear |

This table presents a generalized comparison based on the established advantages of continuous flow chemistry. nih.govresearchgate.netbeilstein-journals.org

Influence of Molecular Structure and Functional Group Interplay on Reactivity

Role of the Boc Group as a Protecting and Directing Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.commasterorganicchemistry.com Its primary function is to render the highly nucleophilic and basic amino group inert to a wide range of reaction conditions, thereby allowing for selective transformations on other parts of the molecule. chemistrysteps.comresearchgate.net

Key characteristics of the Boc group include:

Protection: The Boc group converts the amine into a carbamate (B1207046), significantly diminishing its nucleophilicity and basicity. chemistrysteps.com This protection is robust, showing stability towards most nucleophiles, bases, and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.orgnih.gov

Installation: It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.comorganic-chemistry.org This reaction is generally efficient and chemoselective for amino groups. organic-chemistry.org

Cleavage (Deprotection): The Boc group is valued for its facile removal under specific acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.comnih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation, which then decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com This acid-lability provides an orthogonal deprotection strategy when other acid-sensitive or base-labile groups are not present. organic-chemistry.org

Directing Effects: While primarily a protecting group, the bulky nature of the Boc group can exert steric hindrance, influencing the regioselectivity of reactions at adjacent positions. In the context of N-Boc-4-(methylsulfonyl)benzylamine, it sterically shields the nitrogen atom. However, its electronic influence as a directing group on the aromatic ring is minimal compared to the powerful effects of the methylsulfonyl substituent.

Impact of the 4-(Methylsulfonyl)phenyl Substituent

The methylsulfonyl (-SO₂CH₃) group at the para-position of the phenyl ring is a powerful modulator of the molecule's reactivity. Its effects are predominantly electronic in nature.

The methylsulfonyl group is a strong electron-withdrawing group. libretexts.orglibretexts.org This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which pulls electron density away from the aromatic ring through both inductive and resonance effects.

This strong electron withdrawal has a significant consequence: it activates the benzylic position (the -CH₂- group). By pulling electron density from the ring and, by extension, from the benzylic carbon, it weakens the C-H bonds at this position. This makes the benzylic protons more acidic and susceptible to deprotonation by a base. The resulting benzyl (B1604629) carbanion is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonyl group. This activation is a known phenomenon for benzylic groups attached to electron-withdrawing systems. tsijournals.com

Furthermore, the presence of an electron-withdrawing group can destabilize a positive charge at the benzylic position (a benzyl cation). youtube.comkhanacademy.org This means that reactions proceeding through an Sₙ1-type mechanism involving a benzylic carbocation intermediate would be disfavored.

The electronic properties of the 4-(methylsulfonyl)phenyl group directly impact reaction kinetics and selectivity.

Kinetics: Substituents that withdraw electron density from a reaction center generally slow down reactions involving the formation of a positive charge at that center (electrophilic attack on the ring) and can speed up reactions involving nucleophilic attack or the formation of a negative charge. libretexts.orglumenlearning.com For this compound, the deactivating nature of the -SO₂CH₃ group makes electrophilic aromatic substitution on the phenyl ring significantly slower than on unsubstituted benzene (B151609). lumenlearning.compressbooks.pub Conversely, reactions involving nucleophilic attack on the ring or deprotonation at the benzylic position are accelerated.

Selectivity: In the case of electrophilic aromatic substitution, strong electron-withdrawing groups like the methylsulfonyl group are meta-directors. dummies.comlibretexts.org This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. dummies.com

Comparative Studies with Analogous Benzylamine (B48309) Derivatives

The reactivity of this compound can be better understood through comparison with analogues bearing different substituents. Structure-reactivity relationships are often established by systematically varying substituents and measuring the effect on reaction rates. nih.govchemrxiv.org

A comparison between a methylsulfonyl group and a halogen (e.g., chlorine or fluorine) at the 4-position reveals significant differences in reactivity due to their distinct electronic properties.

Inductive vs. Resonance Effects: Halogens are deactivating toward electrophilic aromatic substitution because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. lumenlearning.compressbooks.pub However, unlike the methylsulfonyl group, this weak resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub

Reactivity Scale: The methylsulfonyl group is a much stronger deactivating group than halogens. libretexts.orglibretexts.org Therefore, electrophilic substitution on N-Boc-4-(chlorobenzyl)amine would be significantly faster than on this compound.

The following table summarizes the directing effects of various substituent types on electrophilic aromatic substitution.

| Substituent Type | Examples | Effect on Reactivity | Directing Influence |

| Strong Activators | -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |

| Moderate Activators | -NHCOR, -OCOR | Activating | Ortho, Para |

| Weak Activators | -Alkyl, -Phenyl | Weakly Activating | Ortho, Para |

| Deactivators | -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| Strong Deactivators | -NO₂, -SO₃H, -CN, -SO₂CH₃ | Strongly Deactivating | Meta |

This table is a generalized representation based on established principles of organic chemistry. libretexts.orglibretexts.org

Both steric and electronic factors are crucial in determining the reactivity of substituted benzylamines. nih.govnih.govnih.gov

Electronic Factors: The electronic influence of a substituent is often quantified by Hammett parameters (σ), which measure the electron-donating or electron-withdrawing ability of a substituent. The methylsulfonyl group possesses a large positive σ value, indicating its strong electron-withdrawing nature, which correlates to lower reactivity in electrophilic reactions and enhanced acidity of benzylic protons. rsc.org

The interplay of these factors is complex, and predicting reactivity often requires sophisticated analysis, sometimes employing computational models and quantitative structure-activity relationship (QSAR) studies to parse the contributions of each effect. nih.govchemrxiv.orgchemrxiv.org

Theoretical and Computational Studies on N Boc 4 Methylsulfonyl Benzylamine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of N-Boc-4-(methylsulfonyl)benzylamine. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to achieve a balance between computational cost and accuracy in predicting molecular properties.

The geometric and electronic parameters of this compound are significantly influenced by the interplay between the electron-donating N-Boc group and the strongly electron-withdrawing methylsulfonyl group. The methylsulfonyl group, in particular, affects the electronic distribution across the benzene (B151609) ring and influences the reactivity of the entire molecule.

Conformational analysis of N-Boc protected amines often reveals the existence of multiple stable conformers due to the rotational barrier around the carbamate (B1207046) C-N bond. This can result in different spatial arrangements of the Boc group relative to the rest of the molecule, which can have implications for its interaction with other molecules and its reactivity. For this compound, the most stable conformation would be the one that minimizes steric hindrance and optimizes electronic interactions.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.5 D |

Note: The data in this table are representative values based on DFT calculations for analogous molecules and are intended for illustrative purposes.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic and steric properties of the molecule, it is possible to identify the most likely sites for reaction and to predict the outcome of different reaction conditions.

The presence of the strongly electron-withdrawing methylsulfonyl group at the para position significantly influences the reactivity of the aromatic ring. This group deactivates the ring towards electrophilic substitution, making such reactions less favorable. Conversely, it can activate the ring for nucleophilic aromatic substitution, although such reactions are generally less common for benzene derivatives.

The reactivity of the N-Boc protecting group is also a key consideration. The Boc group is known to be stable under a variety of conditions but can be removed under acidic conditions or at high temperatures. Computational studies can model the deprotection process and predict the conditions under which it is most likely to occur. For instance, the presence of the electron-withdrawing sulfonyl group can influence the ease of Boc deprotection. It has been observed that electron-withdrawing groups on the aromatic ring can facilitate the cleavage of the N-Boc group under certain conditions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles.

Table 2: Global Reactivity Descriptors for this compound (Representative Data)

| Descriptor | Value |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 3.31 eV |

Note: The data in this table are representative values based on DFT calculations for analogous molecules and are intended for illustrative purposes.

Modeling of Transition States and Reaction Pathways

The modeling of transition states and reaction pathways provides a detailed, step-by-step understanding of how chemical reactions involving this compound proceed. By identifying the transition state structures and calculating their energies, it is possible to determine the activation energy of a reaction, which is a key factor in determining the reaction rate.

A particularly important reaction pathway to model for this compound is the deprotection of the N-Boc group. Computational studies on the thermolytic deprotection of N-Boc compounds have suggested a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), followed by a rapid decarboxylation. The activation energy for this process can be influenced by the electronic nature of the substituents on the benzylamine (B48309) ring.

For acid-catalyzed deprotection, the reaction pathway involves protonation of the Boc group's carbonyl oxygen, followed by fragmentation to form a carbocation and the free amine. The stability of the carbocation intermediate is a critical factor in this process.

By mapping out the potential energy surface for a given reaction, computational chemists can identify the most favorable reaction pathway and predict the formation of different products. This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Future Research Directions and Emerging Methodologies for N Boc 4 Methylsulfonyl Benzylamine

Development of Novel Catalytic Transformations

The core structure of N-Boc-4-(methylsulfonyl)benzylamine is ripe for the application of modern catalytic methods. Future research is expected to focus on transformations that enhance synthetic efficiency and unlock new chemical space.

A significant area of development is the direct functionalization of the C–H bonds. Palladium-catalyzed C(sp³)–H arylation of N-Boc protected benzylamines has emerged as a powerful method for synthesizing diarylmethylamines, which are crucial scaffolds in many pharmaceuticals. nih.gov This approach avoids the need for harsh reagents typically required for deprotonation. nih.gov Another promising frontier is the dual catalytic C(sp²)–H sulfonylation of benzylamines using copper acetate (B1210297) and a transient directing group, which could be adapted for intramolecular reactions or for introducing different sulfonyl groups. acs.org

Furthermore, photoredox catalysis opens new avenues for radical-based transformations. The methylsulfonyl group, or derivatives thereof, could participate in novel reactions. For instance, methods using visible light to generate sulfonyl radicals from N-sulfonylimines for the hydrosulfonylation of alkenes are being developed. nih.govnih.govacs.orgacs.org Adapting these conditions could allow the sulfonyl group of this compound derivatives to be used as a handle for constructing complex sulfone-containing molecules. nih.gov

The table below summarizes potential catalytic transformations applicable to this compound.

| Catalytic Strategy | Potential Transformation | Significance |

| Palladium-Catalysis | Direct C(sp³)–H arylation at the benzylic position | Forms valuable diarylmethylamine cores directly. nih.gov |

| Dual Cu/Aldehyde-Catalysis | Transient C(sp²)–H sulfonylation of the aromatic ring | Introduces additional functionality onto the benzene (B151609) ring. acs.org |

| Photoredox Catalysis | Sulfonyl radical generation and addition to alkenes | Utilizes the existing sulfonyl group for complex C-C bond formation. nih.govnih.gov |

| Biocatalysis | Enzymatic α-functionalization of the benzylic carbon | Creates chiral amino alcohols with high stereoselectivity. acs.org |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing synthetic route design. Future methodologies for preparing this compound and its derivatives will likely prioritize sustainability by reducing waste, using renewable feedstocks, and employing environmentally benign catalysts.

Biocatalysis offers a powerful strategy for sustainable synthesis. Enzymes such as transaminases, like putrescine transaminase from Pseudomonas putida, are capable of synthesizing a variety of benzylamine (B48309) derivatives with high efficiency and selectivity. researchgate.net Future research could focus on developing an engineered enzyme for the direct synthesis of 4-(methylsulfonyl)benzylamine (B1293735) from a corresponding benzaldehyde (B42025) derivative, which would then be protected. This approach aligns with the growing interest in using biocatalysts for pharmaceutical production to minimize environmental impact. researchgate.netnih.gov

Another avenue involves the direct amination of benzyl (B1604629) alcohols using heterogeneous catalysts. Robust methods using commercially available nickel catalysts to convert benzyl alcohols to primary benzylamines with ammonia (B1221849) sources are being established. acs.org A key future direction would be to source the initial benzyl alcohol from renewable resources like lignin, which can be catalytically depolymerized to produce aromatic platform chemicals. acs.org This would create a fully sustainable pathway from biomass to valuable nitrogen-containing compounds. acs.org

The development of reusable catalysts and water-driven procedures also represents a key trend. While not yet applied to this specific compound, protocols using recyclable nanocrystal catalysts in water for multicomponent reactions exemplify the direction of sustainable synthesis. rsc.org Applying these principles to the synthesis of this compound could significantly improve the environmental footprint of its production.

Advanced Applications in Complex Molecule Construction

The true value of this compound as a building block will be demonstrated in its application to the synthesis of complex, high-value molecules. Its structural features make it an ideal starting point for creating diverse molecular libraries for drug discovery.

The diarylmethylamines, accessible through the C-H functionalization of N-Boc-benzylamines, are core components of numerous blockbuster drugs. nih.gov For example, the antihistamines Zyrtec and Levocetirizine contain this critical structural motif. nih.gov Future work will likely see this compound used as a precursor to novel diarylmethylamines, where the methylsulfonyl group is retained to modulate the physicochemical properties of the final molecule, potentially improving aspects like solubility or metabolic stability.

Moreover, the compound is a valuable intermediate for creating libraries of molecules for screening against various biological targets. Organic synthesis plays a crucial role in drug discovery by enabling the creation of new chemical entities. For instance, the anticancer drug Bicalutamide features a sulfonyl group attached to an aromatic system. this compound provides a ready-made scaffold that combines the benzylamine and sulfonyl functionalities, allowing medicinal chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.

Finally, isotopically labeled versions of this compound could serve as crucial tools in drug discovery and development pipelines. Radiolabeled compounds (e.g., with ¹⁴C or ³H) are essential for absorption, distribution, metabolism, and excretion (ADME) studies, which are required for regulatory approval of new drugs. nih.gov Synthesizing a labeled version of this intermediate would facilitate the evaluation of complex drug candidates derived from it, providing critical data on their metabolic fate and distribution in biological systems. nih.gov

The table below outlines potential advanced applications.

Interactive Data Table: Advanced Applications| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel diarylmethylamine analogues | Discovery of new drugs targeting a wide range of diseases. nih.gov |

| Drug Discovery | Precursor for focused compound libraries | Rapid exploration of structure-activity relationships for sulfone-containing compounds. |

| Pharmaceutical Development | Synthesis of isotopically labeled drug candidates | Essential for preclinical and clinical ADME and safety studies. nih.gov |

| Materials Science | Monomer for specialty polymers | Creation of high-performance polyamides or other materials with enhanced thermal stability. acs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Boc-4-(methylsulfonyl)benzylamine, and how do reaction conditions influence yield?

- Methodology :

- Alkylation of sulfonamides : Start with benzylamine derivatives and introduce the methylsulfonyl group via sulfonation. Protect the amine group with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) .

- Oxidative functionalization : Use photocatalytic methods to introduce the methylsulfonyl group. For example, metal-free nitrogen-doped carbon nanosolenoid (N-CNS) catalysts enable efficient oxygenation of thioanisoles to sulfonylbenzenes under visible light, achieving yields >90% .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%), temperature (room temp. to 60°C), and solvent polarity (acetonitrile/DMF) to maximize yield.

Q. How can researchers characterize the structure and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and methylsulfonyl group integration (δ ~3.1 ppm for CH₃SO₂).

- Mass spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the methylsulfonyl group during this compound derivatization?

- Key findings :

- The methylsulfonyl group is resistant to nucleophilic attack under mild conditions due to its strong electron-withdrawing nature. However, in acidic or reductive environments (e.g., NaBH₄), partial cleavage may occur, necessitating careful pH control .

- Computational studies (DFT) suggest that the sulfonyl group stabilizes intermediates via resonance, reducing side reactions during coupling steps .

Q. How do steric and electronic effects of the Boc and methylsulfonyl groups influence reactivity in cross-coupling reactions?

- Experimental design :

- Steric effects : Compare coupling efficiency of this compound with non-Boc analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids may show reduced yields due to Boc group bulkiness.

- Electronic effects : The electron-deficient nature of the methylsulfonyl group enhances electrophilic aromatic substitution (EAS) at the para position. Use Hammett constants (σ⁺) to predict reactivity trends .

Q. What strategies resolve contradictions in reported yields for this compound-based imine synthesis?

- Case study :

- Contradiction : Laha et al. (2023) achieved 90% yield for N-sulfonylimine synthesis using methylsulfonyl-substituted benzylamine, while ketimine analogs failed (<5% yield) due to steric hindrance at the benzylic position .

- Resolution : Modify substrates by replacing bulky benzylic substituents (e.g., phenyl → methyl) or employ alternative catalysts (e.g., Au(III) complexes for cyclization ).

Methodological Challenges and Solutions

Q. How can researchers optimize scalability for gram-scale synthesis of this compound derivatives?

- Protocol refinement :

- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to enable easy recovery and reuse, reducing costs .

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What computational tools aid in predicting the biological activity of this compound analogs?

- Approach :

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., gamma-glutamyltranspeptidase) and identify potential inhibitors .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using datasets from analogous sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.